molecular formula C15H11N2NaO2 B14444856 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt CAS No. 77737-08-7

2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt

Cat. No.: B14444856
CAS No.: 77737-08-7
M. Wt: 279.28 g/mol
InChI Key: FJPYVLNWWICYDW-VTEWAWCOSA-M
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Description

2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a phenyl group and a deuterated phenyl group, which is a phenyl ring where the hydrogen atoms are replaced with deuterium. The monosodium salt form indicates that the compound is in its ionic state, with sodium acting as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt typically involves the reaction of 2,4-imidazolidinedione with phenyl-d5 and phenyl groups under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the monosodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and phenyl-d5 groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various imidazolidinedione derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development and pharmacological research due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biochemical assays or pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione, 5-(4-hydroxyphenyl)-5-phenyl-: This compound has a hydroxyl group on the phenyl ring, which can influence its reactivity and applications.

    2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-: The non-sodium salt form of the compound, which may have different solubility and reactivity properties.

Uniqueness

2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt is unique due to the presence of the deuterated phenyl group and the monosodium salt form. These features can enhance its stability, solubility, and reactivity, making it suitable for specific research and industrial applications.

Properties

CAS No.

77737-08-7

Molecular Formula

C15H11N2NaO2

Molecular Weight

279.28 g/mol

IUPAC Name

sodium;5-(2,3,4,5,6-pentadeuteriophenyl)-5-phenylimidazolidin-3-ide-2,4-dione

InChI

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1/i1D,3D,4D,7D,8D;

InChI Key

FJPYVLNWWICYDW-VTEWAWCOSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3)[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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